

An In-depth Technical Guide to Coumarin 106 (CAS: 41175-45-5)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 106, identified by CAS number 41175-45-5, is a fluorescent dye and a notable inhibitor of cholinesterases. This document provides a comprehensive technical overview of its chemical and physical properties, spectral characteristics, and biological activity. Detailed experimental protocols for its application in fluorescence microscopy and acetylcholinesterase inhibition assays are presented, alongside a discussion of the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Coumarin 106, also known as Coumarin 478, is a synthetic derivative of coumarin.[1] Its fundamental properties are summarized in the tables below. While a specific melting point for **Coumarin 106** is not readily available in the literature, data for the parent compound, coumarin, is provided for reference.

Table 1: Chemical Identifiers



Identifier	Value	
CAS Number	41175-45-5[2]	
IUPAC Name	3-oxa-16- azapentacyclo[10.7.1.02,10.05,9.016,20]icosa- 1(20),2(10),5(9),11-tetraen-4-one	
Synonyms	Coumarin 478, NSC 290434[1]	
Molecular Formula	C ₁₈ H ₁₉ NO ₂ [2]	
Molecular Weight	281.35 g/mol [2]	
SMILES	O=C1OC2=C(C=C3C4=C2CCCN4CCC3)C5=C 1CCC5[2]	

Table 2: Physicochemical Properties

Property	Value	
Physical Appearance	Solid[1]	
Color	Light green to green	
Solubility	DMSO: ≥ 25 mg/mL (88.86 mM)[3]	
Melting Point	Data not available for Coumarin 106. For parent coumarin: 68-73 °C[4]	
Boiling Point	Data not available for Coumarin 106. For parent coumarin: 298 °C[4]	
Storage	4°C, sealed storage, away from moisture and light[2]	

Spectral Properties

Coumarin 106 is recognized for its fluorescent properties, making it a useful tool in various biological imaging applications.

Table 3: Spectral Characteristics



Property	Value	
Absorption Maximum (λabs)	386 nm[1]	
Emission Maximum (λem)	478 nm[1]	
Phosphorescence Maximum	~530 nm (in polyvinyl alcohol films)[1]	
Reported Quantum Yield (ΦF)	~0.74 (relative to quinine sulfate)	

Biological Activity and Mechanism of Action

Coumarin 106 is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action makes it a compound of interest in the study of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.

Table 4: Inhibitory Activity

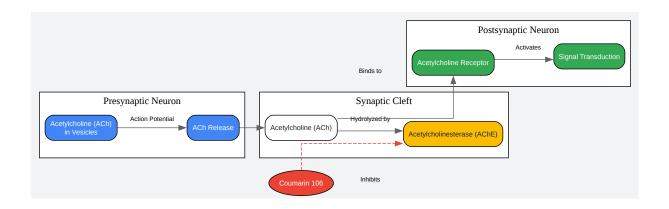
Target	IC50	Ki	Inhibition Type
Acetylcholinesterase (AChE)	10.7 μM[1]	2.36 μΜ	Mixed-type
Butyrylcholinesterase (BChE)	27.8 μM[1]	Not Reported	Not Reported

The inhibitory mechanism of coumarin derivatives on acetylcholinesterase generally involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding can interfere with the hydrolysis of acetylcholine and may also impact other non-catalytic functions of AChE.

Signaling Pathway

The inhibition of acetylcholinesterase by **Coumarin 106** leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The following diagram illustrates the basic cholinergic signaling pathway and the point of intervention by an AChE inhibitor.





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Caption: Cholinergic signaling pathway and inhibition by Coumarin 106.

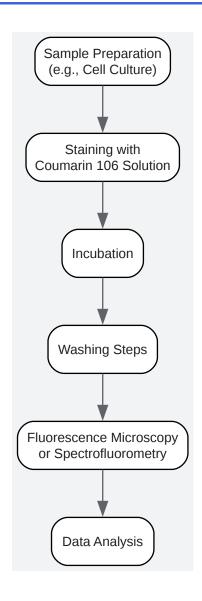
Experimental Protocols

The following are detailed methodologies for key experimental applications of Coumarin 106.

General Workflow for Fluorescence-Based Assays

The diagram below outlines a typical workflow for experiments involving **Coumarin 106** as a fluorescent probe.





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Caption: General experimental workflow for using **Coumarin 106**.

Protocol for Cellular Staining and Fluorescence Microscopy

This protocol provides a general guideline for staining live or fixed cells with **Coumarin 106** for fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Materials:

• Coumarin 106 (CAS: 41175-45-5)



- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium appropriate for the cells being used
- Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell staining)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed cell staining of intracellular targets)
- Mounting medium
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

- · Preparation of Stock Solution:
 - Prepare a 10 mM stock solution of **Coumarin 106** in anhydrous DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Store the stock solution in small aliquots at -20°C, protected from light.
- Cell Preparation:
 - For Live Cell Staining:
 - Culture cells on coverslips or in imaging-compatible plates to the desired confluency.
 - Wash the cells once with pre-warmed PBS.
 - For Fixed Cell Staining:
 - Culture cells on coverslips to the desired confluency.
 - Wash the cells once with PBS.



- Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- (Optional) If targeting intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

Staining:

- Prepare a working solution of Coumarin 106 by diluting the 10 mM stock solution in prewarmed cell culture medium (for live cells) or PBS (for fixed cells) to a final concentration of 1-10 μM. The optimal concentration should be determined empirically.
- Remove the existing medium/buffer from the cells and add the Coumarin 106 working solution.
- Incubate at 37°C in a CO₂ incubator (for live cells) or at room temperature (for fixed cells)
 for 15-30 minutes, protected from light.

Washing:

- After incubation, remove the staining solution.
- Wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

· Imaging:

- For live cells, immediately proceed to imaging.
- For fixed cells, mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the samples using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., excitation ~380-400 nm, emission ~460-500 nm).



Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of **Coumarin 106**.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) Ellman's reagent
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Coumarin 106
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of AChE in Tris-HCl buffer.
 - Prepare a stock solution of ATCI in deionized water.
 - Prepare a stock solution of DTNB in Tris-HCl buffer.
 - Prepare a stock solution of Coumarin 106 in DMSO and make serial dilutions in Tris-HCl buffer to achieve the desired final concentrations.
- Assay Protocol:
 - In a 96-well microplate, add the following to each well:



- 140 μL of Tris-HCl buffer (pH 8.0)
- 20 μL of the Coumarin 106 solution at various concentrations (or buffer for the control).
- 20 μL of the AChE solution.
- Incubate the plate at 37°C for 15 minutes.
- Add 10 μL of the DTNB solution to each well.
- Initiate the reaction by adding 10 μL of the ATCI solution to each well.
- Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each concentration of Coumarin 106 and the control.
 - Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] * 100
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **Coumarin 106** is not widely available, precautions for handling coumarin derivatives should be followed. Coumarins, as a class, can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the MSDS provided by the supplier.

Conclusion



Coumarin 106 is a versatile molecule with significant potential in both biological imaging and neuropharmacological research. Its fluorescent properties allow for its use as a cellular stain, while its inhibitory action on cholinesterases makes it a valuable tool for studying cholinergic signaling and for the development of potential therapeutics for neurodegenerative diseases. The information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize **Coumarin 106** in their studies.

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